molecular formula C18H12N2 B090511 2,2'-Biquinoline CAS No. 119-91-5

2,2'-Biquinoline

Cat. No. B090511
CAS RN: 119-91-5
M. Wt: 256.3 g/mol
InChI Key: WPTCSQBWLUUYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Biquinoline is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule consisting of two quinoline units connected at the 2-position, which allows it to act as a chelating ligand in coordination chemistry. The compound and its derivatives have been explored for their luminescent properties and their ability to form complexes with various metals .

Synthesis Analysis

The synthesis of 2,2'-biquinoline derivatives has been achieved through different methods. One approach involves the reaction of 1-aryl tetrazoles with internal alkynes, catalyzed by rhodium(III) and mediated by copper(II), to produce multisubstituted 2-aminoquinolines, which can be further modified to obtain biquinoline structures . Another method reported the synthesis of 2,2'-biquinolines with various substituents at the 4,4'-position, which were then used to form luminescent silver(I) complexes . Additionally, 3,3'-bridged derivatives of 2,2'-biquinoline have been prepared, leading to the synthesis of corresponding copper(I) complexes .

Molecular Structure Analysis

Structural studies of 2,2'-biquinoline derivatives have been conducted using techniques such as single crystal X-ray diffraction. These studies have revealed that the biquinoline ligands behave as chelated ligands towards silver(I) ions, irrespective of the substituents. The coordination sphere of the silver(I) is completed by solvent molecules and other groups, resulting in neutral or ionic species . For copper(I) complexes, variations in the bridging units between the biquinoline moieties lead to differences in planarity and electronic properties .

Chemical Reactions Analysis

2,2'-Biquinoline and its derivatives participate in various chemical reactions, forming complexes with different metals. For instance, silver(I) complexes with 2,2'-biquinoline exhibit interesting emission properties, with the nature of the substituents on the biquinoline units affecting the color of the emitted light . Copper(I) complexes show variations in electronic absorption and oxidation potentials depending on the distortion from planarity of the ligands . Palladium(II) complexes with 2,2'-biquinoline have been studied, where the ligand reacts with amino acids to form new complexes with different coordination modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-biquinoline have been characterized through various analytical techniques. Vibrational frequencies and structural determinations have been performed using quantum chemical calculations and infrared spectroscopy, providing insights into the molecular structure of 2,2'-biquinoline . Additionally, the existence of tris 2,2'-biquinoline complexes in the solid state has been confirmed, with spectral and magnetic characterizations conducted on iron(II) complexes . These studies contribute to the understanding of the electronic and structural properties of 2,2'-biquinoline complexes, which are important for their potential applications in materials science and catalysis.

Scientific Research Applications

  • Detection of Copper Ions in Proteins : The reagent 2,2'-biquinoline is used to measure cuprous-ion concentration in copper proteins. Modifications with p-mercuribenzoate or ethylenediaminetetraacetic acid improve its effectiveness, particularly in the presence of reducing groups or molecules in proteins (Felsenfeld, 1960).

  • Structural Analysis : A detailed analysis of the structure and infrared spectra of 2,2'-biquinoline, using quantum chemical techniques, helps in understanding the vibrational frequencies and molecular structure (Yurdakul & Yurdakul, 2007).

  • Luminescent Properties : 2,2'-Biquinolines are investigated for their potential in creating luminescent mesomorphic silver(I) complexes, which show interesting emission properties with potential applications in lighting and displays (Pucci et al., 2011).

  • Photodynamic Therapy Agents : Incorporating 2,2'-biquinoline ligands into Ru(II) polypyridyl complexes creates light-activated systems that can photobind DNA and act as anti-cancer agents in photodynamic therapy (Wachter et al., 2012).

  • Organometallic Chemistry : New organoplatinum(II) and platinum(IV) complexes containing 2,2'-biquinoline ligand have been synthesized and studied for their solvatochromism, fluorescence, and electrochemical properties (Shafaatian & Heidari, 2015).

  • Electronic Properties Study : Experimental investigation of the electronic properties of 2,2'-biquinoline contributes to the understanding of molecular interactions and conformation changes in ligand molecules (Benali et al., 1999).

  • C-H Bond Functionalization in Catalysis : 2,2'-Biquinolines are used in Rh(NHC) catalytic systems for hydroarylation of alkenes and alkynes, demonstrating their role in chemical architecture and molecular assembly (Kwak et al., 2012).

  • Photochromic Properties : Novel charge transfer compounds with protonated 2,2'-biquinoline and Keggin polyoxoanions exhibit photochromic properties and potential for non-linear optical applications (Gamelas et al., 2002).

Safety And Hazards

2,2’-Biquinoline causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin, eyes or clothing . Use of personal protective equipment is recommended .

Relevant Papers

  • "2,2’-Biquinolines as test pilots for tuning the colour emission of luminescent mesomorphic silver (i) complexes"
  • "2,2’‐Biquinoline‐Based Recyclable Electroauxiliaries for the Generation"

properties

IUPAC Name

2-quinolin-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTCSQBWLUUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059500
Record name 2,2'-Biquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Aldrich MSDS]
Record name 2,2'-Biquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10310
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000002 [mmHg]
Record name 2,2'-Biquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10310
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2'-Biquinoline

CAS RN

119-91-5
Record name 2,2′-Biquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Biquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-BIQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Biquinoline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Biquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-biquinolyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-BIQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RO6GA6RP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.00 g of 2-chloroquinoline and 1.80 g of sodium hydroxide are dissolved in a mixture of 20 ml of water and 16 ml of methanol. Following the addition of 1.5 g of palladium (10% by weight on activated carbon) as catalyst, the mixture is stirred for 24 h at 80-85° C. at 0.1 MPa. Then, following cooling, the catalyst and the precipitated product are filtered off. Extraction of the catalyst gives 1.7 g of 2,2′-biquinoline (43% yield). According to 1H NMR, the crude product has a purity of about 98%. CAS Registry Number: 119-91-5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Biquinoline
Reactant of Route 2
Reactant of Route 2
2,2'-Biquinoline
Reactant of Route 3
Reactant of Route 3
2,2'-Biquinoline
Reactant of Route 4
Reactant of Route 4
2,2'-Biquinoline
Reactant of Route 5
Reactant of Route 5
2,2'-Biquinoline
Reactant of Route 6
Reactant of Route 6
2,2'-Biquinoline

Citations

For This Compound
3,710
Citations
C Janiak - Synthesis, 1999 - thieme-connect.com
High-yield synthesis and characterization of the new heterocycles 6, 6'-diamino-2, 2'-biquinoline (3), 6, 6'-bis (N, N-dimethylamino)-2, 2'-biquinoline (4), and 2, 2'-bi-1, 6-naphthyridine (5…
Number of citations: 37 www.thieme-connect.com
L Pazderski - Magnetic Resonance in Chemistry, 2008 - Wiley Online Library
The 15 N NMR data for 105 complexes of Pd(II), Pt(II), Au(III), Co(III), Rh(III), Ir(III), Pd(IV), and Pt(IV) complexes with simple azines such as pyridine, 2,2′‐bipyridine, 1,10‐…
N Rahimi, N Safari, V Amani… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, [FeCl2(C18H12N2)], the FeII atom is four-coordinated in a distorted tetrahedral arrangement by an N,N′-bidentate 2,2′-biquinoline ligand and two chloride ions. …
Number of citations: 8 scripts.iucr.org
J Higuchi, K Suzuki, H Arai, A Saitoh… - The Journal of Physical …, 1986 - ACS Publications
The phosphorescent triplet states of 2, 2'-bipyridine and 2, 2'-biquinoline complexes with several kinds of diamagnetic group II (2 and 12) metal ions M2+(M= Mg, Ca, Sr, and Zn) have …
Number of citations: 16 pubs.acs.org
SA Moya, J Guerrero, R Pastene, R Sartori… - Inorganic …, 1994 - ACS Publications
The photochemical properties of d6 metal complexes with polypyridine ligands have motivated a considerable amount of research on these compounds.'" Rhenium (1) …
Number of citations: 106 pubs.acs.org
RP Thummel, F Lefoulon - Inorganic Chemistry, 1987 - ACS Publications
Ruthenium (II) complexes of the type RuL3 (PF6) 2 and Ru (bpy) 2L (PF6) 2 havebeen prepared, where bpy= 2, 2'-bipyridine and L is a 3, 3'-polymethylene-bridged derivative of 2, 2'-…
Number of citations: 60 pubs.acs.org
Y Muranishi, Y Wang, M Odoko… - … Section C: Crystal …, 2005 - scripts.iucr.org
In the three title complexes, namely (2,2′-biquinoline-κ2N,N′)dichloropalladium(II), [PdCl2(C18H12N2)], (I), and the corresponding copper(II), [CuCl2(C18H12N2)], (II), and zinc(II) …
Number of citations: 25 scripts.iucr.org
Y Jahng, J Hazelrigg, D Kimball, E Riesgo… - Inorganic …, 1997 - ACS Publications
A series of 3,3‘-bridged derivatives of 2,2‘-biquinoline have been prepared where the bridge consists of one to four methylene units or a −CH CH− moiety. The corresponding [CuL 2 ](…
Number of citations: 57 pubs.acs.org
A Islam, N Ikeda, A Yoshimura, T Ohno - Inorganic Chemistry, 1998 - ACS Publications
Temperature-dependent decays of the charge-transfer triplet excited states ( 3 CT) of ruthenium(II) compounds have been investigated in a wide temperature range (77−480 K) for the …
Number of citations: 56 pubs.acs.org
M Yagi, M Torii, N Yamauchi, T Kaneshima… - Chemical physics …, 1991 - Elsevier
Luminescence and EPR spectra have been observed for the lowest excited states of trans-2,2′-bipyridine (trans-bpy), metal-free cis-bpy, trans-2,2′-biquinoline (trans-bq) and metal-…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.